molecular formula C13H10ClNO3 B183057 2-(Benzyloxy)-4-chloro-1-nitrobenzene CAS No. 84437-61-6

2-(Benzyloxy)-4-chloro-1-nitrobenzene

Cat. No.: B183057
CAS No.: 84437-61-6
M. Wt: 263.67 g/mol
InChI Key: XHYFSVORMROOOZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloro-1-nitrobenzene is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a benzyloxy group at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloro-1-nitrobenzene typically involves a multi-step process:

    Nitration: The nitration of chlorobenzene to produce 4-chloronitrobenzene.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloro-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate for benzyloxylation; amines or thiols for nucleophilic substitution.

Major Products

    Reduction: 2-(Benzyloxy)-4-chloroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloro-1-nitrobenzene depends on the specific reactions it undergoes. For example:

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-nitrobenzene: Lacks the chlorine substituent at the 4-position.

    4-Chloro-1-nitrobenzene: Lacks the benzyloxy group at the 2-position.

    2-(Benzyloxy)-4-chloroaniline: The nitro group is reduced to an amino group.

Uniqueness

The presence of both electron-withdrawing (nitro and chloro) and electron-donating (benzyloxy) groups allows for diverse chemical transformations and applications .

Properties

IUPAC Name

4-chloro-1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYFSVORMROOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516474
Record name 2-(Benzyloxy)-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84437-61-6
Record name 2-(Benzyloxy)-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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